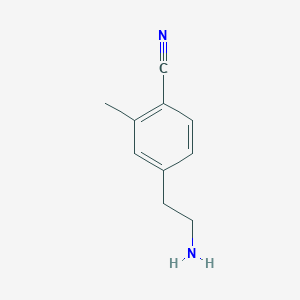







|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10]C(O)=O)=[CH:5][C:4]=1[CH3:14])#[N:2].C([N:17](CC)CC)C>C(O)(C)(C)C>[NH2:17][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([CH3:14])[CH:5]=1
|


|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)CCC(=O)O)C
|
|
Name
|
|
|
Quantity
|
4.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 150 ml ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with 50 ml citric acid/brine=1:1 and 50 ml saturated NaHCO3 solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 50 ml dichloromethane
|
|
Type
|
ADDITION
|
|
Details
|
20 ml trifluoroacetic acid were added
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The solid material was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCC1=CC(=C(C#N)C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.45 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |